molecular formula C18H11BrN6O2S B2436779 2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide CAS No. 1251671-90-5

2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2436779
CAS No.: 1251671-90-5
M. Wt: 455.29
InChI Key: PUICMGIMOQPQNA-UHFFFAOYSA-N
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Description

2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H11BrN6O2S and its molecular weight is 455.29. The purity is usually 95%.
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Properties

IUPAC Name

5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN6O2S/c19-12-5-2-1-4-11(12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-6-3-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUICMGIMOQPQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide is a novel pyridodiazepine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H24FN3OC_{24}H_{24}FN_3O, with a molecular weight of approximately 397.46 g/mol. The structure includes a pyrido[2,3-b][1,4]diazepine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H24FN3OC_{24}H_{24}FN_3O
Molecular Weight397.46 g/mol
LogP4.8918
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area58.07 Ų

Anticancer Activity

Recent studies have indicated that compounds structurally similar to pyridodiazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridopyrimidine have shown potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluating the cytotoxic effects of pyridodiazepine derivatives demonstrated that modifications at the 2-position significantly enhanced activity against HeLa cells, with IC50 values indicating strong inhibitory effects (IC50 < 10 µM) .

Anti-inflammatory Activity

Compounds in this class have also been evaluated for their anti-inflammatory properties. The inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses, has been a focal point. Studies suggest that derivatives can act as selective MPO inhibitors, potentially offering therapeutic benefits in conditions like cardiovascular diseases and autoimmune disorders .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • MPO Inhibition: The compound may inhibit MPO through a covalent mechanism, leading to reduced production of reactive oxygen species (ROS) and inflammatory mediators.
  • Cell Cycle Arrest: It has been suggested that certain derivatives can induce cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.

In Vitro Studies

In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Mechanism of Action
MCF-7<10Induction of apoptosis
HeLa<10Cell cycle arrest
A549 (lung cancer)<15ROS inhibition

In Vivo Studies

Preclinical evaluations in animal models have further validated the efficacy of this compound. For example, oral administration in murine models resulted in significant tumor growth inhibition compared to control groups.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of precursors (e.g., 4-ethylphenyl derivatives) under basic conditions. Key steps include:
  • Cyclocondensation : Use of triethylamine or similar bases to facilitate ring closure .
  • Catalysis : Palladium or copper catalysts for coupling reactions (e.g., forming the pyrido-diazepine core) .
  • Purification : Column chromatography or recrystallization to isolate the product .
    Optimization requires monitoring temperature (60–120°C), solvent choice (DMF, THF), and reaction time (12–48 hrs) via Design of Experiments (DoE) to minimize by-products .

Q. How can structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and absence of impurities .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : Verify molecular weight (exact mass ~465.5 g/mol) via ESI-MS .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

  • Methodological Answer : Screen against target proteins (e.g., kinases, GPCRs) using:
  • In vitro binding assays : Radioligand displacement or fluorescence polarization .
  • Cell viability assays (e.g., MTT): Test anticancer activity at 1–100 µM concentrations .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) to:
  • Predict binding affinity to target receptors (e.g., docking simulations with AutoDock Vina) .
  • Estimate ADMET properties : Use SwissADME to assess solubility (LogP ~3.2), CYP450 interactions, and blood-brain barrier permeability .
    Validate predictions with in vitro assays (e.g., Caco-2 permeability models) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis with attention to variables:
  • Assay conditions : Compare buffer pH, temperature, and cell lines used .
  • Structural analogs : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity .
    Use Bayesian statistical models to identify confounding factors and validate findings via orthogonal assays (e.g., SPR vs. ITC) .

Q. How can reaction scalability be achieved without compromising yield or purity?

  • Methodological Answer : Apply flow chemistry for continuous synthesis:
  • Optimize residence time and mixing efficiency using microreactors .
  • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
    Scale-up trials (1 g → 100 g) require iterative adjustments to catalyst loading (5–10 mol%) and solvent ratios .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound vary between synthetic batches?

  • Methodological Answer : Variations may arise from:
  • Solvent residues : Use deuterated solvents and lyophilization to remove traces .
  • Tautomerism : Assess pH-dependent shifts in the diazepine ring (e.g., keto-enol tautomerism) via 2D NMR (HSQC, HMBC) .
    Standardize quenching protocols and storage conditions (−20°C under argon) to prevent degradation .

Methodological Framework for Further Research

Research Stage Key Techniques References
SynthesisDoE, Flow Chemistry
Structural AnalysisNMR, HPLC-MS
Bioactivity ScreeningSPR, MTT Assays
Computational ModelingQM/MM, Docking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.